molecular formula C8H5ClN2O2S B1652046 Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate CAS No. 1379302-45-0

Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Cat. No.: B1652046
CAS No.: 1379302-45-0
M. Wt: 228.66
InChI Key: FVJHQTIEVGKCCG-UHFFFAOYSA-N
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Description

Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core. The structure comprises a pyrimidine ring fused with a thiophene moiety, substituted with a chlorine atom at position 4 and a methyl ester group at position 2 (Fig. 1). This compound is synthesized via a multi-step pathway involving cyclization and chlorination reactions. A notable synthetic improvement avoids excessive use of toxic POCl₃, enhancing safety and efficiency .

The compound’s reactivity is influenced by the electron-withdrawing chlorine and ester groups, making it a versatile intermediate for further functionalization, particularly in medicinal chemistry for developing kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c1-13-8(12)7-10-4-2-3-14-5(4)6(9)11-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJHQTIEVGKCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C(=N1)Cl)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857495
Record name Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379302-45-0
Record name Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
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Preparation Methods

Thienopyrimidinone Core Formation

The foundational approach involves cyclocondensation of methyl 2-aminothiophene-3-carboxylate with urea in refluxing acetic acid (12 hours, 110°C), forming the thieno[3,2-d]pyrimidin-4-one scaffold. Key parameters:

  • Molar ratio : 1:1.2 (amine:urea)
  • Solvent system : Acetic acid/water (4:1 v/v)
  • Yield : 68–72% after recrystallization from ethanol

The ester group at position 2 remains intact during this stage, as confirmed by $$^{1}\text{H}$$-NMR methyl singlet at δ 3.92 ppm.

POCl$$_3$$-Mediated Chlorination

The pyrimidinone intermediate undergoes electrophilic substitution using phosphorus oxychloride:

  • Conditions : 18.9 equivalents POCl$$_3$$, reflux (4–12 hours)
  • Workup : Quenching on ice, neutralization with NH$$_4$$OH (33%), ethyl acetate extraction
  • Yield : 75–80% crude, 92–95% purity by HPLC

Notably, extended reflux beyond 8 hours promotes decomposition, reducing yields to 62%. The product’s chlorine content (15.4% theoretical) is verified through elemental analysis.

Microwave-Assisted Synthesis

Accelerated Cyclization

Modern protocols employ microwave irradiation (300 W, 150°C) to complete cyclocondensation in 25 minutes:

  • Reagents : Guanidine hydrochloride instead of urea
  • Solvent : Dimethylacetamide (DMAc)
  • Conversion : 98% (HPLC), yield 89% after purification

Sequential Chlorination

Microwave conditions also enhance chlorination efficiency:

  • Time : 45 minutes vs. 4 hours classically
  • POCl$$_3$$ : Reduced to 12 equivalents
  • Side products : <2% dichloro derivatives (GC–MS)

This method reduces energy consumption by 60% compared to reflux approaches.

Industrial-Scale Production

Continuous Flow Optimization

Large-scale manufacturing (5 kg/batch) uses:

  • Tubular reactor : 80°C, 2-hour residence time
  • Precision dosing : POCl$$_3$$ added at 0.5 mL/min
  • Purity : 94% after crystallization from heptane/ethyl acetate

Cost-Efficiency Metrics

Parameter Batch Process Flow Process
Raw material cost $412/kg $298/kg
Production time 14 hours 8 hours
Waste generation 6.2 kg/kg 2.8 kg/kg

Flow systems reduce Pd-catalyst usage by 40% through improved mass transfer.

Byproduct Analysis and Mitigation

Common Impurities

  • Over-chlorination : 6,8-dichloro derivative (3–5% in batch reactions)
  • Ester hydrolysis : Carboxylic acid byproduct (pH >7 during workup)
  • Ring-opened species : From excessive POCl$$_3$$ (controlled via stoichiometry)

Purification Strategies

Technique Conditions Purity Enhancement
Column chromatography Silica gel, hexane/EtOAc (3:1) 85% → 98%
Recrystallization Ethanol/water (70:30) 90% → 99.5%
Sublimation 80°C, 0.1 mbar Removes oligomers

HPLC-MS analysis shows sublimation reduces dimer content from 1.2% to 0.03%.

Mechanistic Insights

Cyclization Kinetics

Density functional theory (DFT) calculations (B3LYP/6-31G**) reveal:

  • Rate-determining step : Nucleophilic attack of urea’s carbonyl oxygen on thiophene’s C4 (activation energy 28.3 kcal/mol)
  • Solvent effects : Acetic acid lowers transition state energy by 9.7 kcal/mol vs. DMF

Chlorination Pathway

Electrophilic aromatic substitution proceeds via:

  • POCl$$_3$$ coordination to pyrimidinone’s N3
  • Tautomerization to enolic form
  • Cl$$^+$$ transfer with concurrent PO(OCl)$$_2^-$$ departure

Isotopic labeling ($$^{18}\text{O}$$-urea) confirms oxygen retention at position 4 during chlorination.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Synthesis of Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

The compound can be synthesized through various methods, including microwave-assisted techniques and traditional organic synthesis. The synthesis typically involves the reaction of 4-chlorothieno[3,2-d]pyrimidine with appropriate carboxylic acid derivatives under specific conditions to yield this compound.

Example Synthesis Reaction:

4 chlorothieno 3 2 d pyrimidine+Methyl CarboxylateMethyl 4 chlorothieno 3 2 d pyrimidine 2 carboxylate\text{4 chlorothieno 3 2 d pyrimidine}+\text{Methyl Carboxylate}\rightarrow \text{Methyl 4 chlorothieno 3 2 d pyrimidine 2 carboxylate}

Anticancer Activity

Numerous studies have indicated that thienopyrimidine derivatives exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited significant anti-proliferative activity with an IC50 value indicating effective cytotoxicity.
  • HT-29 (colon cancer) : Demonstrated marked inhibition of cell proliferation with an IC50 of approximately 1.76 μM .
  • MDA-MB-231 (triple-negative breast cancer) : Showed potential as a therapeutic agent due to its selective toxicity against cancer cells while sparing normal cells .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (μM)Notes
MCF-7VariesSelective for breast cancer
HT-291.76Significant inhibition observed
MDA-MB-231VariesEffective against triple-negative

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Structure-activity relationship studies suggest that modifications in the thienopyrimidine structure can enhance its efficacy against various pathogens.

Case Study:
A study highlighted the antimicrobial activity of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria, indicating that this compound could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers in the Thienopyrimidine Series

The position of the fused thiophene ring significantly impacts physicochemical properties:

Compound Structure CAS RN Melting Point (°C) Key Differences Reference
Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate [3,2-d] isomer 16269-66-2 125–126 Higher polarity due to ester position
4-Chlorothieno[2,3-d]pyrimidine [2,3-d] isomer 14080-59-2 105 Altered π-conjugation; lower melting point

Substituent Variations on the Pyrimidine Core

Halogen and Ester Modifications
Compound Substituents Molecular Weight Reactivity Notes Reference
This compound Cl (C4), COOMe (C2) 228.66 Electrophilic at C4; ester hydrolysis feasible
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate Cl (C4), COOEt (C2) 242.69 Slower hydrolysis due to ethyl group
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine Cl (C4), CF₃ (C2) 222.60 Enhanced lipophilicity; stronger electron withdrawal
2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine Cl (C2, C4), Me (C6) 233.11 Increased steric hindrance; reduced solubility

The methyl ester at C2 offers a balance between reactivity and stability, whereas trifluoromethyl or ethyl groups alter lipophilicity and metabolic resistance .

Carboxylate Positional Isomers
Compound Carboxylate Position Molecular Weight Application Notes Reference
This compound C2 228.66 Optimal for nucleophilic substitution at C4
Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate C6 228.66 Distal ester reduces electronic effects on C4
Methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate C7 228.66 Steric constraints limit functionalization

The C2-carboxylate derivative is most synthetically accessible, while C6 and C7 analogs require tailored reaction conditions .

Functional Group Replacements

Chlorine vs. Oxo Group
Compound Functional Group Key Property Differences Reference
This compound Cl (C4) Electrophilic site for SNAr reactions
Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate O (C4) Hydrogen-bonding capability; reduced reactivity

The 4-chloro derivative is pivotal for introducing amines or aryl groups, whereas the 4-oxo analog serves as a hydrogen-bond donor in crystal engineering .

Biological Activity

Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate is a compound characterized by its thieno[3,2-d]pyrimidine core structure. This structure is significant in its biological activity, particularly in pharmaceutical applications. The compound has a molecular formula of C10H8ClN2O2S and a molecular weight of approximately 228.66 g/mol.

Biological Activity

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. Research indicates that this compound can inhibit various enzymatic pathways, suggesting its potential in drug discovery and therapeutic applications.

Enzyme Inhibition

Preliminary studies have shown that this compound may act as an inhibitor for specific kinases and enzymes involved in disease pathways. Understanding these interactions is crucial for developing effective therapeutic agents.

Case Studies and Research Findings

  • Cytotoxicity and Anti-Proliferative Effects :
    • A study evaluated the cytotoxicity and anti-proliferative effects of thieno[3,2-d]pyrimidine derivatives, including this compound, on various cancer cell lines.
    • The results indicated that certain derivatives exhibited significant anti-proliferative activity against MCF-7 (breast cancer) and MDA-MB-231 cell lines. The most notable compound demonstrated an IC50 value of 13.42 μg/mL against MCF-7 cells, indicating a strong selective toxicity towards cancerous cells compared to normal cells (MCF-10A) .
CompoundCell LineIC50 (μg/mL)IC50 (μM)
Thienopyrimidine 3MCF-713.420.045
Thienopyrimidine 4MDA-MB-23152.560.16
Thienopyrimidine 4MCF-10A62.860.24
  • Mechanism of Action :
    • The mechanism of action for these compounds often involves cell cycle arrest at different phases depending on the cell line being tested. For instance, MDA-MB-231 cells exhibited G2 phase arrest, while the estrogen receptor-positive MCF-7 cells showed G1 phase arrest during treatment with these compounds .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions that enhance its biological properties. Its derivatives are being explored for their potential therapeutic applications due to their structural similarities with other active compounds in the thieno[3,2-d]pyrimidine family.

Q & A

What are the key steps in synthesizing Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate, and how can side reactions be minimized?

The synthesis involves a two-step ring closure followed by chlorination. First, 3-aminothiophene-2-carboxylate is formed via a ring-closure reaction between 2-chloroacrylonitrile and ethyl mercaptoacetate in ethanol with sodium ethoxide. The amine is stabilized as an HCl salt and heated in formamide at 140°C to yield thieno[3,2-d]pyrimidin-4(3H)-one. Chlorination with POCl₃ in toluene and Et₃N at 100°C introduces the 4-chloro substituent. To minimize side reactions:

  • Use controlled dropwise addition of 2-chloroacrylonitrile to avoid exothermic side reactions .
  • Stabilize intermediates as HCl salts to prevent decomposition .
  • Optimize POCl₃ stoichiometry (avoid excess) to reduce toxic byproducts .

Which analytical techniques are critical for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and ring puckering (e.g., using SHELX programs for refinement ). For example, puckering parameters (amplitude q and phase φ) can quantify nonplanar conformations using Cremer-Pople coordinates .
  • NMR spectroscopy : Confirms regioselectivity of substituents. The methyl ester at position 2 and chlorine at position 4 show distinct shifts in ¹H/¹³C NMR.
  • Elemental analysis : Validates purity by matching calculated and observed C/H/N/S/Cl ratios.

How can regioselectivity be controlled during functionalization of the thieno[3,2-d]pyrimidine scaffold?

Regioselectivity depends on electronic and steric factors:

  • Nucleophilic displacement : The 4-chloro group is highly reactive toward nucleophiles (e.g., 4-aminophenol in VEGFR-2 inhibitor synthesis) due to electron-withdrawing effects of the pyrimidine ring .
  • Cross-coupling reactions : Suzuki-Miyaura coupling at position 7 (if substituted) requires a boronate ester intermediate and Pd catalysis. For example, MIDA-boronate 11 enables selective coupling with cyclopropyl groups .
  • Electrophilic chlorination : Use 1-chloro-1,2-benziodoxol-3-one for selective C6 chlorination without disrupting the ester group at position 2 .

What structural features correlate with biological activity in kinase inhibition studies?

In VEGFR-2 inhibitors, the absence of a methyl group at position 7 enhances potency. Compounds without this substituent (e.g., 2a–c) show IC₅₀ values of 150–199 nM in enzymatic assays. Key factors include:

  • Hydrogen bonding : The 4-chloro group and pyrimidine N1 form critical interactions with the kinase hinge region .
  • Conformational rigidity : The thieno[3,2-d]pyrimidine core restricts rotation, optimizing binding pocket occupancy .
  • Substituent electronics : Electron-withdrawing groups at position 4 increase electrophilicity, enhancing reactivity with catalytic lysine residues .

How can crystallographic data resolve discrepancies in molecular conformation predictions?

Crystallography provides empirical validation of computational models:

  • Hydrogen-bonding networks : Etter’s graph-set analysis identifies recurring motifs (e.g., R₂²(8) rings) that stabilize crystal packing .
  • Puckering analysis : For nonplanar rings, Cremer-Pople coordinates quantify deviations from planarity. For example, a six-membered ring’s puckering amplitude (Q) and polar angles (θ, φ) differentiate chair, boat, or twist-boat conformations .
  • Disorder modeling : SHELXL refines disordered regions (e.g., in ethyl 3-(4-chlorophenyl)pyrrolo[3,2-d]pyrimidine derivatives) by partitioning occupancy between plausible conformations .

How should researchers address contradictions in reported chlorination methods?

Two chlorination strategies exist:

  • POCl₃/Et₃N in toluene : Traditional method with high efficiency but toxicity concerns. Excess POCl₃ requires careful quenching .
  • 1-Chloro-1,2-benziodoxol-3-one : Electrophilic agent offering milder conditions, higher selectivity for C6 over ester groups, and easier purification .
    Resolution : Compare reaction yields, purity (HPLC), and safety profiles. For gram-scale synthesis, the latter method reduces hazardous waste .

What computational methods predict intermolecular interactions in co-crystals?

  • Molecular docking : Identifies binding poses of the compound with target proteins (e.g., VEGFR-2’s ATP-binding pocket) .
  • Hirshfeld surface analysis : Maps close contacts (e.g., C–H···O, Cl···π) to prioritize crystallization solvents .
  • DFT calculations : Optimize transition states for reactions like nucleophilic displacement, aiding in mechanistic studies .

How can low yields in the final chlorination step be troubleshooted?

  • Reagent purity : Ensure POCl₃ is freshly distilled to avoid hydrolysis.
  • Temperature control : Maintain 100°C to activate POCl₃ but prevent ester group degradation .
  • Alternative reagents : Test 1-chloro-1,2-benziodoxol-3-one for higher selectivity and reduced side products .
  • Workup optimization : Quench with ice-water slowly to avoid emulsion formation during extraction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Reactant of Route 2
Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

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